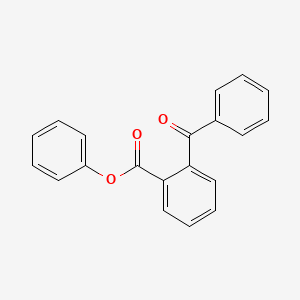
Benzoic acid, 2-benzoyl-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-benzoyl-, phenyl ester: is an organic compound that belongs to the class of esters. It is derived from benzoic acid and phenol, forming a phenyl ester. This compound is known for its aromatic properties and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzoic acid, 2-benzoyl-, phenyl ester can be synthesized through the esterification of benzoic acid with phenol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Fries Rearrangement: Another method involves the Fries rearrangement, where phenyl benzoate undergoes rearrangement in the presence of a Lewis acid catalyst like aluminum chloride to yield the acylated phenol and esters.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using benzoic acid and phenol with suitable catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly in the presence of strong electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophiles like halogens in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Benzoic acid and phenol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug formulations and as a preservative due to its stability and aromatic properties .
Industry:
Mécanisme D'action
The mechanism of action of benzoic acid, 2-benzoyl-, phenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of benzoic acid and phenol . In reduction reactions, the ester is reduced to alcohols or aldehydes through the transfer of electrons from the reducing agent .
Comparaison Avec Des Composés Similaires
Phenyl benzoate: Another ester of benzoic acid, but without the additional benzoyl group.
Methyl benzoate: An ester of benzoic acid with a methyl group instead of a phenyl group.
Uniqueness:
Propriétés
Numéro CAS |
40825-12-5 |
|---|---|
Formule moléculaire |
C20H14O3 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
phenyl 2-benzoylbenzoate |
InChI |
InChI=1S/C20H14O3/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)23-16-11-5-2-6-12-16/h1-14H |
Clé InChI |
QERSPBWYFVWQLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


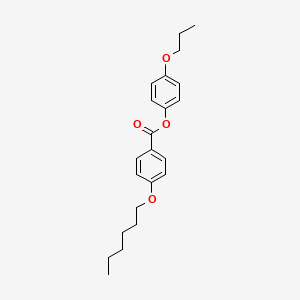

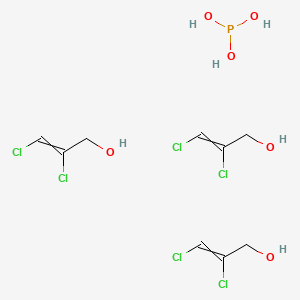
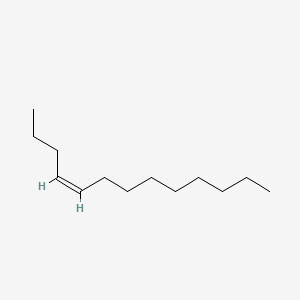

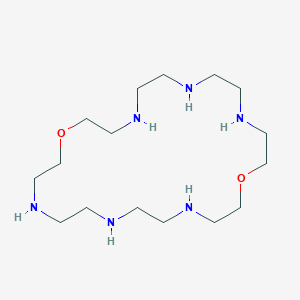
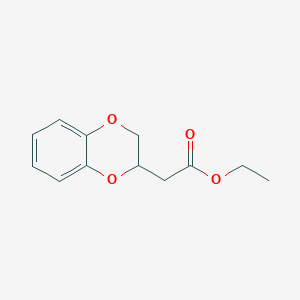
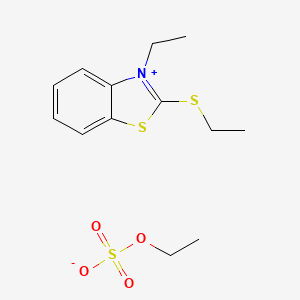
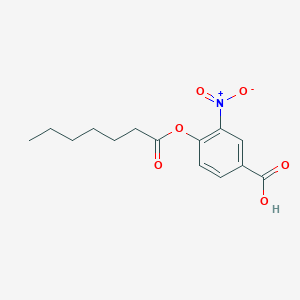
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
